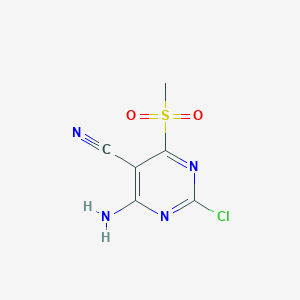![molecular formula C7H5ClN2O2S2 B13123469 4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine](/img/structure/B13123469.png)
4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core substituted with a chlorine atom at the 4-position and a methylsulfonyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a formamide derivative under acidic conditions.
Sulfonylation: The methylsulfonyl group is introduced using reagents such as methylsulfonyl chloride (CH3SO2Cl) in the presence of a base like triethylamine (Et3N).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylsulfonyl group can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products
Nucleophilic Substitution: Products include substituted thieno[3,2-d]pyrimidines with various functional groups.
Oxidation: Products may include sulfone derivatives.
Coupling Reactions: Products are often more complex heterocyclic compounds.
科学的研究の応用
4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, or anticancer activities.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
4-Chloro-6-(methylsulfonyl)thieno[2,3-d]pyrimidine: Similar structure but different positioning of the thieno ring.
4-Chloro-6-(methylsulfonyl)pyrimidine: Lacks the thieno ring, making it less complex.
Uniqueness
4-Chloro-6-(methylsulfonyl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C7H5ClN2O2S2 |
|---|---|
分子量 |
248.7 g/mol |
IUPAC名 |
4-chloro-6-methylsulfonylthieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H5ClN2O2S2/c1-14(11,12)5-2-4-6(13-5)7(8)10-3-9-4/h2-3H,1H3 |
InChIキー |
MBLIHSQJQXCYHF-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC2=C(S1)C(=NC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


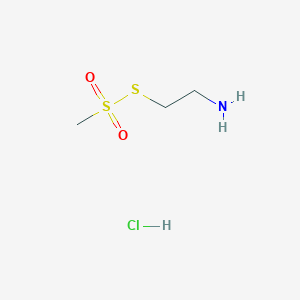
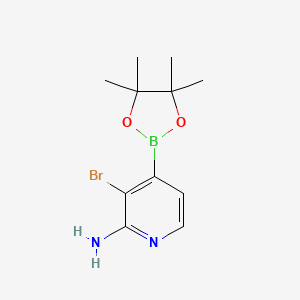
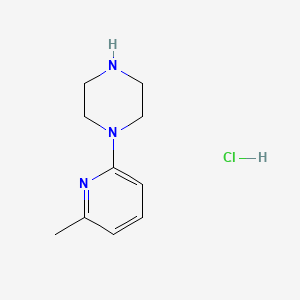
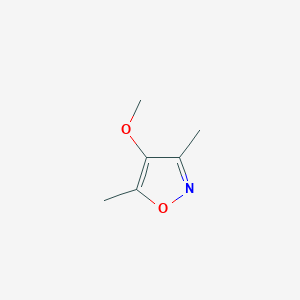

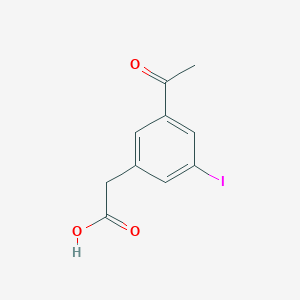
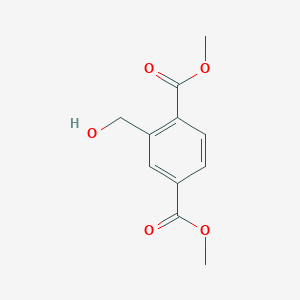
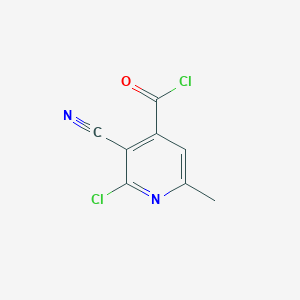

![Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate](/img/structure/B13123435.png)
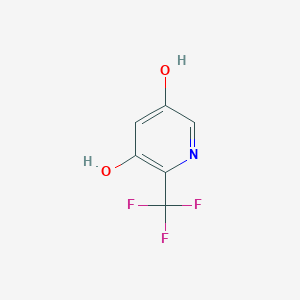

![(3R,8AS)-3-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13123464.png)
